Cas no 2138569-11-4 (3-Azido-4-(propan-2-yl)cyclohexan-1-one)

3-Azido-4-(propan-2-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-1158797
- 2138569-11-4
- 3-azido-4-(propan-2-yl)cyclohexan-1-one
- 3-Azido-4-(propan-2-yl)cyclohexan-1-one
-
- インチ: 1S/C9H15N3O/c1-6(2)8-4-3-7(13)5-9(8)11-12-10/h6,8-9H,3-5H2,1-2H3
- InChIKey: SORSDTVERGASTH-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(C)C)C(C1)N=[N+]=[N-]
計算された属性
- 精确分子量: 181.121512110g/mol
- 同位素质量: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.4Ų
- XLogP3: 2.6
3-Azido-4-(propan-2-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158797-1g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 1g |
$743.0 | 2023-08-31 | ||
Enamine | EN300-1158797-0.5g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.5g |
$713.0 | 2023-08-31 | ||
Enamine | EN300-1158797-10.0g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-1158797-10g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 10g |
$3191.0 | 2023-08-31 | ||
Enamine | EN300-1158797-5g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 5g |
$2152.0 | 2023-08-31 | ||
Enamine | EN300-1158797-2.5g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 2.5g |
$1454.0 | 2023-08-31 | ||
Enamine | EN300-1158797-0.1g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.1g |
$653.0 | 2023-08-31 | ||
Enamine | EN300-1158797-0.25g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.25g |
$683.0 | 2023-08-31 | ||
Enamine | EN300-1158797-5.0g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-1158797-0.05g |
3-azido-4-(propan-2-yl)cyclohexan-1-one |
2138569-11-4 | 0.05g |
$624.0 | 2023-08-31 |
3-Azido-4-(propan-2-yl)cyclohexan-1-one 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
3-Azido-4-(propan-2-yl)cyclohexan-1-oneに関する追加情報
Comprehensive Overview of 3-Azido-4-(propan-2-yl)cyclohexan-1-one (CAS No. 2138569-11-4)
3-Azido-4-(propan-2-yl)cyclohexan-1-one (CAS No. 2138569-11-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This cyclohexanone derivative features an azido group and an isopropyl substituent, making it a versatile intermediate for click chemistry applications and drug discovery. Its unique structure enables efficient conjugation with alkynes via Huisgen cycloaddition, a reaction widely exploited in bioconjugation and polymer science.
The growing demand for click chemistry-compatible building blocks has propelled interest in compounds like 3-Azido-4-(propan-2-yl)cyclohexan-1-one. Researchers frequently search for "azido cyclohexanone derivatives" or "isopropyl-substituted click chemistry reagents" to identify novel synthetic pathways. The compound's CAS No. 2138569-11-4 serves as a critical identifier in chemical databases, ensuring precise retrieval in patent literature and academic publications.
Recent studies highlight the role of 3-Azido-4-(propan-2-yl)cyclohexan-1-one in developing targeted drug delivery systems. Its ability to form stable triazole linkages under mild conditions aligns with the pharmaceutical industry's focus on biocompatible conjugation strategies. This property addresses frequent search queries such as "non-toxic azide reagents for biomolecules" and "cyclohexanone-based prodrug design," reflecting its relevance in cutting-edge therapeutics.
In materials science, the compound's rigid cyclohexane backbone and functional handles make it valuable for designing high-performance polymers. Users often explore terms like "thermostable azido monomers" or "cycloaliphatic crosslinkers" to discover applications in coatings and adhesives. The isopropyl group enhances solubility in organic solvents, a feature frequently discussed in forums on "solvent-compatible click chemistry reagents."
Quality control of CAS No. 2138569-11-4 involves rigorous HPLC and NMR characterization, as emphasized in recent publications. Analytical chemists prioritize searches for "spectroscopic data of azido ketones" to validate synthetic batches. The compound's stability under inert atmospheres also answers common concerns about "storage conditions for azide-containing intermediates."
Environmental and safety considerations are integral to discussions about 3-Azido-4-(propan-2-yl)cyclohexan-1-one. While not classified as hazardous, best practices recommend handling azides with precautions, addressing search trends like "safe handling of organic azides." This aligns with the broader industry shift toward green chemistry principles in intermediate synthesis.
The commercial availability of CAS No. 2138569-11-4 through specialty chemical suppliers meets the needs of researchers investigating "scalable click chemistry platforms." Patent analyses reveal its use in biomarker development and diagnostic probe synthesis, correlating with rising searches for "bioorthogonal labeling reagents."
Future applications may exploit the compound's stereochemical properties for chiral catalyst design, a topic gaining traction in asymmetric synthesis communities. Its structural features continue to inspire queries about "cyclohexanone templates for medicinal chemistry" and "multifunctional scaffolds," underscoring its interdisciplinary potential.
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